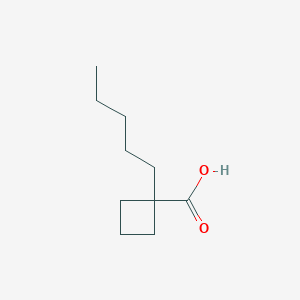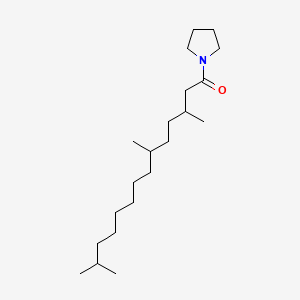
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.56 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,6,13-trimethyltetradecanoyl group
准备方法
The synthesis of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable acylating agent, such as 3,6,13-trimethyltetradecanoyl chloride . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.
化学反应分析
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
科学研究应用
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The trimethyltetradecanoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3,6,13-Trimethyltetradecanoyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-(3,6,13-Trimethyltetradecanoyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-(3,6,13-Trimethyltetradecanoyl)pyrrole: Features a pyrrole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trimethyltetradecanoyl group, which imparts distinct chemical and biological properties not found in its analogs.
属性
CAS 编号 |
56630-60-5 |
|---|---|
分子式 |
C21H41NO |
分子量 |
323.6 g/mol |
IUPAC 名称 |
3,6,13-trimethyl-1-pyrrolidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-18(2)11-7-5-6-8-12-19(3)13-14-20(4)17-21(23)22-15-9-10-16-22/h18-20H,5-17H2,1-4H3 |
InChI 键 |
GVJHRVQIICKQRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC(C)CCC(C)CC(=O)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
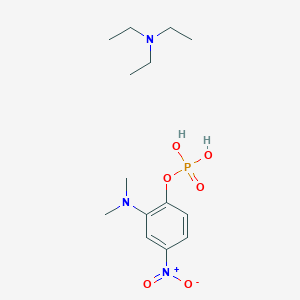

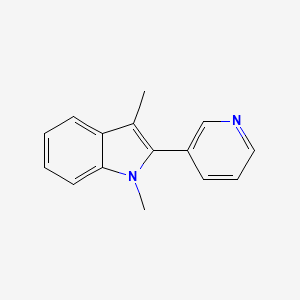
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
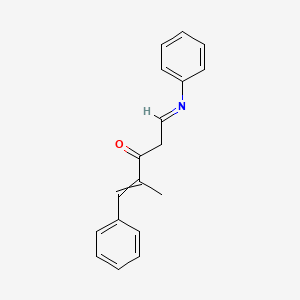
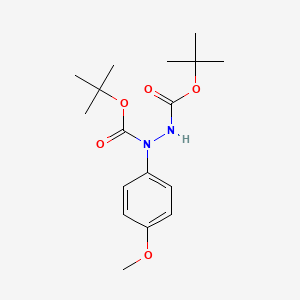
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

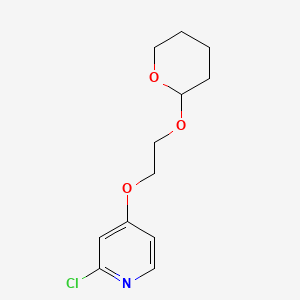
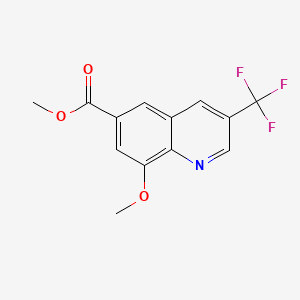
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
